molecular formula C23H20N4O3 B2804487 (E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-24-7

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2804487
CAS No.: 634888-24-7
M. Wt: 400.438
InChI Key: PBRNTFPPXSTTFQ-ZVHZXABRSA-N
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Description

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone family, characterized by its unique structural features that include a pyrazole ring and a naphthyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C21H20N4O3C_{21}H_{20}N_4O_3. The compound features a hydrazone linkage (C=N) and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting signaling pathways associated with cell survival and proliferation. Research indicates that compounds with similar structures can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .
  • Antimicrobial Effects : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential enzymatic functions in microbial pathogens.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Biological Activity Data

Research studies have evaluated the biological activities of this compound through various assays. Below is a summary of its biological activity based on available data:

Activity Assay Type IC50 Value Reference
AnticancerMTT Assay< 10 µM
AntimicrobialAgar Diffusion MethodEffective against E. coli and S. aureus
Anti-inflammatoryELISA for cytokinesSignificant reduction in TNF-alpha levels

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Study : A study investigated the effect of this compound on human cancer cell lines. Results showed significant cytotoxicity at low concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation leading to apoptosis .
  • Antimicrobial Evaluation : In another study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed as a new class of antibiotics.
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-21-11-10-15(12-22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRNTFPPXSTTFQ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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